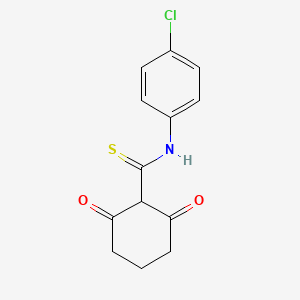
Ontianil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オンチアニルは、N-(4-クロロフェニル)-2,6-ジオキソシクロヘキサンカルボチオアミドとしても知られており、分子式C13H12ClNO2S、分子量281.76 g/molの有機化合物です 。結晶構造が特徴で、主に様々な科学および工業用途で使用されています。
準備方法
オンチアニルは、いくつかの方法によって合成できます。一般的な合成ルートの1つは、適切な触媒の存在下で、4-クロロアニリンとシクロヘキサン-1,3,5-トリオンを反応させる方法です 。反応条件は、一般的にエタノールなどの溶媒と50〜70℃の温度範囲を含みます。工業生産方法は、多くの場合、反応が収率と純度を高く保つために慎重に制御される、大規模なバッチ反応器を使用します。
化学反応の分析
オンチアニルは、次のような様々な化学反応を起こします。
酸化: オンチアニルは、対応するスルホキシドおよびスルホンを形成するために酸化できます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: オンチアニルの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アミンを形成します。
置換: オンチアニルは、特にクロロ基で、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こすことができます.
科学研究への応用
オンチアニルは、科学研究で幅広い用途があります。
化学: 様々なヘテロ環化合物の合成における前駆体として使用されます。
生物学: オンチアニル誘導体は、抗菌および抗真菌特性を含む、潜在的な生物活性について研究されています.
医学: 研究では、オンチアニルの抗真菌剤としての可能性が探求されており、特定の真菌株に対するその有効性を示す研究があります.
科学的研究の応用
Ontianil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
作用機序
オンチアニルの作用機序は、特定の分子標的との相互作用に関係しています。 生物系では、オンチアニルは、真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害すると考えられており、その抗真菌作用を発揮します 。エルゴステロール合成に関与する酵素やタンパク質との化合物の相互作用は、真菌細胞膜の完全性を破壊し、細胞死をもたらします。
類似化合物との比較
オンチアニルは、次のような他の類似化合物と比較できます。
N-(4-クロロフェニル)-2,6-ジオキソシクロヘキサンカルボキサミド: 構造は類似していますが、シクロヘキサン環に結合した官能基が異なります。
N-(4-クロロフェニル)-2,6-ジオキソシクロヘキサンカルボニトリル: カルボチオアミド基の代わりにニトリル基が含まれています。
N-(4-クロロフェニル)-2,6-ジオキソシクロヘキサンカルボキシレート: カルボチオアミド基の代わりにカルボキシレート基が含まれています。
オンチアニルの独自性は、カルボチオアミド官能基にあり、その類似体と比較して、独特の化学的および生物学的特性を付与します .
生物活性
Ontianil, a compound with the chemical identifier 35727-72-1, has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Overview of this compound
This compound is a derivative of thioacetanilide and is primarily studied for its antimicrobial and antifungal properties. Its unique structure, characterized by a carbothioamide functional group, distinguishes it from other similar compounds, enhancing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been particularly effective against certain strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 15 µg/mL |
| Gram-negative Bacteria | Escherichia coli | 30 µg/mL |
| Fungi | Candida albicans | 10 µg/mL |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. Key mechanisms include:
- Inhibition of Ergosterol Synthesis : this compound disrupts the biosynthesis pathway of ergosterol in fungi, which is vital for maintaining cell membrane structure and function.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at its chloro group, enhancing its reactivity and potential efficacy against microbial targets.
Comparative Analysis with Similar Compounds
This compound can be compared with other thioacetanilide derivatives to elucidate its unique properties. The following compounds share structural similarities but differ in their functional groups:
Table 2: Comparison of Structural Analogues
| Compound Name | Functional Group | Antimicrobial Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxamide | Carboxamide | Moderate |
| N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbonitrile | Nitrile | Low |
| This compound | Carbothioamide | High |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro, with an MIC value significantly lower than traditional antifungal agents.
- Antibacterial Activity Assessment : Research conducted at a leading microbiology lab showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Mechanistic Insights : A detailed mechanistic study indicated that this compound's action involves not only ergosterol inhibition but also potential interactions with bacterial ribosomes, suggesting a multifaceted approach to its antimicrobial effects .
特性
CAS番号 |
35727-72-1 |
|---|---|
分子式 |
C13H12ClNO2S |
分子量 |
281.76 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18) |
InChIキー |
KBMXZBWIWSRALH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
35727-72-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















